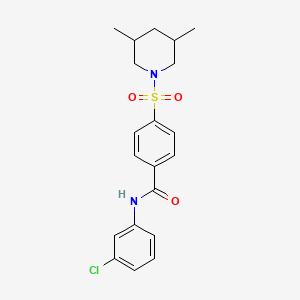

N-(3-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(3-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a 3-chlorophenyl group at the amide nitrogen and a 3,5-dimethylpiperidin-1-ylsulfonyl moiety at the para position of the benzene ring. Its molecular formula is C₂₀H₂₂ClN₃O₃S (molecular weight: 420.92 g/mol). The 3-chlorophenyl group may enhance lipophilicity and influence binding interactions, while the sulfonyl-piperidine moiety could contribute to solubility and steric effects.

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-14-10-15(2)13-23(12-14)27(25,26)19-8-6-16(7-9-19)20(24)22-18-5-3-4-17(21)11-18/h3-9,11,14-15H,10,12-13H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLPLEBEYHGQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

Introduction of the Dimethylpiperidinyl Group: The next step involves the alkylation of the chlorophenyl intermediate with 3,5-dimethylpiperidine under basic conditions to form the corresponding piperidinyl derivative.

Sulfonylation: The final step is the sulfonylation of the piperidinyl derivative with a suitable sulfonyl chloride reagent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide or thiol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Analogues

A structurally analogous compound, 3-(((3S,5S)-3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)benzamide (C₂₃H₂₇N₅O₃S; molecular weight: 465.56 g/mol), provides a basis for comparison . The table below summarizes critical distinctions:

Implications of Structural Variations

The latter’s triazole ring could facilitate hydrogen bonding or π-π stacking due to its aromaticity and nitrogen-rich structure . The sulfonyl group’s position (para vs.

Stereochemical Considerations :

- The (3S,5S)-stereochemistry in the analogue’s piperidine ring may confer higher selectivity or potency in chiral environments (e.g., enzyme active sites), whereas the target compound’s unspecified stereochemistry might result in reduced enantiomeric specificity .

Biological and Pharmacokinetic Profiles: Limited data from the analogue (Table 2 in ) include a dosage entry labeled “1400 mg kg⁻¹” and an unspecified parameter “E,” which could denote efficacy, toxicity, or metabolic stability. This suggests the analogue may have been tested in vivo, though the target compound’s profile remains uncharacterized in the provided evidence. The triazole-containing analogue’s higher molecular weight and nitrogen content may improve solubility but reduce membrane permeability compared to the chlorophenyl-based target.

Biological Activity

N-(3-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H24ClN2O2S

- Molecular Weight : 374.92 g/mol

The compound features a sulfonamide functional group, which is known for its diverse biological activities.

Antipsychotic Activity

Research has indicated that compounds similar to this compound exhibit neuroleptic effects. For instance, studies on benzamide derivatives have shown that modifications to the piperidine ring can enhance antipsychotic activity. In particular, compounds with similar structures demonstrated significant inhibition of apomorphine-induced stereotyped behavior in animal models, suggesting a potential role in treating psychotic disorders .

Anti-inflammatory Effects

Sulfonamide derivatives have also been investigated for their anti-inflammatory properties. The presence of the sulfonyl group may contribute to the modulation of inflammatory pathways. In vitro studies have shown that such compounds can inhibit pro-inflammatory cytokines, thus providing a basis for their use in inflammatory conditions.

Case Study 1: Neuroleptic Activity

A study evaluated various benzamide derivatives for their neuroleptic activity. Among them, compounds structurally related to this compound were found to be significantly more potent than traditional antipsychotics like haloperidol. For example, one derivative exhibited a potency 15 times greater than metoclopramide .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of benzamides. The study revealed that modifications to the piperidine moiety could drastically alter biological activity. The introduction of specific substituents on the benzamide ring enhanced binding affinity to dopamine receptors, which is crucial for antipsychotic efficacy.

Q & A

Q. How can researchers optimize the synthesis of N-(3-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide to maximize yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters:

- Temperature: Elevated temperatures (e.g., 80–100°C) may accelerate sulfonylation but risk side reactions.

- Reaction Time: Prolonged durations (6–12 hours) improve conversion but require monitoring via thin-layer chromatography (TLC) .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysts: Use of triethylamine or DMAP to activate sulfonyl chloride intermediates . Post-synthesis, purification via column chromatography and characterization by /-NMR and IR spectroscopy ensure purity and structural confirmation .

Table 1: Key Synthesis Parameters

| Parameter | Optimal Range | Monitoring Technique |

|---|---|---|

| Temperature | 80–100°C | TLC, In-situ sampling |

| Reaction Time | 6–12 hours | TLC |

| Solvent | DMF/DMSO | – |

| Catalyst | Triethylamine/DMAP | – |

Q. What analytical techniques are recommended for confirming the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves 3D conformation and intermolecular interactions. Use SHELXL for refinement (e.g., bond lengths/angles with ±0.01 Å precision) .

- NMR Spectroscopy: -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm), while -NMR confirms carbonyl (C=O) and sulfonyl (SO) groups .

- IR Spectroscopy: Detects functional groups (e.g., S=O stretch at 1150–1300 cm, amide C=O at ~1650 cm) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50_{50}50 values for the compound’s enzyme inhibition across studies?

Methodological Answer: Contradictions in IC values may arise from:

- Assay Conditions: Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤1% to avoid denaturation) .

- Compound Purity: Validate via HPLC (>95% purity) to exclude impurities affecting activity .

- Orthogonal Assays: Compare results across fluorescence polarization, SPR, and enzymatic activity assays to confirm target engagement .

Table 2: Factors Influencing IC Variability

| Factor | Impact on IC | Mitigation Strategy |

|---|---|---|

| Assay pH | Alters enzyme kinetics | Standardize buffer systems |

| Compound Solubility | Affects bioavailability | Use surfactants (e.g., Tween-80) |

| Protein Batch | Variability in purity | Use commercial recombinant proteins |

Q. What strategies are effective for experimental phasing in X-ray crystallography of this compound when traditional methods fail?

Methodological Answer: For challenging crystallography cases:

- SHELXC/D/E Pipeline: Employ for high-throughput experimental phasing. SHELXD identifies heavy-atom sites, while SHELXE refines phases using density modification .

- Molecular Replacement: Use homologous structures (e.g., sulfonamide-containing analogs from PDB) as templates if experimental phasing is unfeasible .

- Twinned Data Refinement: Apply SHELXL’s TWIN/BASF commands for handling twinned crystals, common with flexible sulfonamide moieties .

Q. How to design structure-activity relationship (SAR) studies to improve the compound’s selectivity for a biological target?

Methodological Answer: SAR strategies include:

- Substituent Modification: Vary the 3-chlorophenyl group (e.g., replace Cl with F, CF) to assess steric/electronic effects .

- Piperidine Ring Alterations: Introduce substituents at 3,5-dimethyl positions to modulate lipophilicity and target binding .

- High-Throughput Screening: Test derivatives in cell-based assays (e.g., apoptosis inhibition in cancer lines) paired with computational docking (AutoDock Vina) to prioritize candidates .

Table 3: Example SAR Modifications

| Modification Site | Biological Impact | Reference |

|---|---|---|

| 3-Chlorophenyl substituent | Alters hydrophobic interactions | |

| Piperidine dimethyl groups | Modulates membrane permeability | |

| Sulfonamide linkage | Enhances hydrogen bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.